molecular formula C19H23ClN4O B6444865 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclobutylpyrimidine CAS No. 2549052-60-8

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclobutylpyrimidine

Numéro de catalogue: B6444865
Numéro CAS: 2549052-60-8
Poids moléculaire: 358.9 g/mol
Clé InChI: HWHGCUBXKOVREV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclobutylpyrimidine is a pyrimidine derivative featuring a piperidine ring substituted at the 4-position with a [(3-chloropyridin-4-yl)oxy]methyl group and a cyclobutyl group at the 6-position of the pyrimidine core. The 3-chloropyridin-4-yloxy moiety may enhance target binding via halogen interactions, while the cyclobutyl group contributes to steric optimization and metabolic stability.

Propriétés

IUPAC Name

4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-6-cyclobutylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O/c20-16-11-21-7-4-18(16)25-12-14-5-8-24(9-6-14)19-10-17(22-13-23-19)15-2-1-3-15/h4,7,10-11,13-15H,1-3,5-6,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHGCUBXKOVREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NC=N2)N3CCC(CC3)COC4=C(C=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclobutylpyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the chloropyridine intermediate: This step involves the chlorination of pyridine to obtain 3-chloropyridine.

    Etherification: The chloropyridine intermediate is then reacted with a piperidine derivative to form the ether linkage.

    Cyclobutylation: The resulting intermediate is further reacted with a cyclobutylating agent to introduce the cyclobutyl group.

    Pyrimidine formation: Finally, the pyrimidine ring is constructed through a series of condensation reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclobutylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridine moiety, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction could produce fully saturated piperidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

This compound has garnered attention for its potential therapeutic properties, particularly in the following areas:

  • Antimicrobial Activity : Preliminary studies indicate that it may exhibit significant antimicrobial properties against various bacterial strains. The presence of the chloropyridine structure is believed to enhance its binding affinity to microbial targets, potentially leading to effective treatments against infections.
  • Anticancer Properties : Research has shown promising results regarding its ability to inhibit tumor cell proliferation in vitro. The compound's unique structural features may interact with specific cellular pathways involved in cancer progression.
  • Neuroprotective Effects : Emerging evidence suggests that this compound could provide neuroprotective benefits, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems may contribute to these effects.

Biological Studies

The compound is also used in biochemical studies to investigate enzyme interactions and metabolic pathways. Its complex structure allows researchers to explore its effects on various biological targets, including receptors and enzymes involved in critical cellular processes.

Industrial Applications

In addition to its pharmaceutical potential, this compound can be utilized in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer chemistry and the synthesis of novel agrochemicals .

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy and safety of this compound:

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent activity against resistant bacterial strains, suggesting its potential as a lead compound for antibiotic development.
  • Cancer Research : In vitro assays showed that the compound inhibited growth in multiple cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.
  • Neuroprotection : Experimental models indicated that treatment with this compound reduced neuroinflammation and oxidative stress markers, highlighting its potential for treating neurodegenerative conditions like Alzheimer's disease .

Mécanisme D'action

The mechanism of action of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclobutylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s structural uniqueness lies in its hybrid pyrimidine-piperidine scaffold with specific substituents. Below is a comparative analysis with analogous molecules:

Compound Name (Structure) Pyrimidine Substituents Piperidine Substituents Molecular Formula Key Properties/Applications References
Target Compound 6-cyclobutyl 4-[(3-chloropyridin-4-yl)oxy]methyl C₁₉H₂₀ClN₅O Potential kinase inhibitor; enhanced halogen bonding
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine 4-methyl, 2-amino Piperidin-1-yl C₁₀H₁₆N₄ Crystal structure studied; biological activity in drug design
1-Cyclopentyl-N-[2-(4-methoxypiperidin-1-yl)pyrimidin-4-yl]-... 2-(4-methoxypiperidin-1-yl) 4-methoxy C₂₂H₂₈N₆O PDGFR inhibitor; higher solubility due to methoxy group
4-(4-Fluorophenyl)-6-isopropylpyrimidine-5-carboxaldehyde 4-(4-fluorophenyl), 6-isopropyl N/A C₁₅H₁₆FN₃O Antiviral activity; fluorophenyl enhances lipophilicity
3-Phenyl-1-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)propan-1-one 4-(trifluoromethyl)pyrimidin-2-yloxy Trifluoromethylpyrimidinyloxy C₁₉H₁₇F₃N₂O₂ Enhanced electron-withdrawing effects for target binding

Key Differentiators

Substituent Effects :

  • The 3-chloropyridin-4-yloxy group in the target compound contrasts with methoxy (e.g., ) or trifluoromethylpyrimidinyloxy (e.g., ) substituents in analogs. Chlorine’s halogen-bonding capability may improve target affinity compared to methoxy’s electron-donating properties or trifluoromethyl’s strong electron-withdrawing effects.
  • The cyclobutyl group at position 6 provides a balance between steric bulk and metabolic stability, differing from isopropyl () or phenyl () groups, which may increase hydrophobicity or metabolic susceptibility.

Synthetic Routes :

  • The target compound’s synthesis likely involves Suzuki-Miyaura coupling (as seen in ) for cyclobutyl introduction and nucleophilic substitution for piperidine functionalization. This contrasts with Pd-catalyzed cross-coupling in or DIEA-mediated amination in .

Biological Implications :

  • Piperidine-pyrimidine hybrids are frequently associated with kinase inhibition (e.g., ). The target compound’s 3-chloro group may enhance binding to ATP pockets, similar to FDA-approved kinase inhibitors like imatinib.
  • Compared to 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine (), the target’s cyclobutyl and chloropyridinyl groups may improve oral bioavailability and target selectivity.

Data-Driven Insights

  • Molecular Weight and Solubility : The target compound (MW: 369.85 g/mol) is heavier than simpler analogs like 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine (MW: 192.26 g/mol) but lighter than the PDGFR inhibitor in (MW: 392.50 g/mol). The chloropyridinyl group may reduce aqueous solubility compared to methoxy-substituted analogs.
  • Thermodynamic Stability : Cyclobutyl’s ring strain could slightly reduce stability compared to cyclopentyl analogs but improve conformational rigidity for target binding.

Activité Biologique

4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclobutylpyrimidine is a complex organic compound with potential therapeutic applications. Its unique molecular structure, which includes a pyrimidine core substituted with a cyclobutyl group and a piperidine ring linked to a chloropyridine moiety, suggests diverse biological activities. This article reviews the current understanding of its biological activity, synthesis, and potential applications based on recent research findings.

Molecular Characteristics

The molecular formula of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclobutylpyrimidine is C19H23ClN4OC_{19}H_{23}ClN_{4}O, with a molecular weight of approximately 358.9 g/mol . The compound's structure can be represented as follows:

Property Value
Molecular FormulaC19H23ClN4OC_{19}H_{23}ClN_{4}O
Molecular Weight358.9 g/mol
CAS Number2549052-60-8

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Formation of Chloropyridine Intermediate : Chlorination of pyridine to yield 3-chloropyridine.
  • Etherification : Reaction of the chloropyridine intermediate with a piperidine derivative.
  • Cyclobutylation : Introduction of the cyclobutyl group through reaction with cyclobutylating agents.
  • Pyrimidine Formation : Construction of the pyrimidine ring via condensation reactions .

Biological Activity

Research indicates that compounds with similar structures may exhibit various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that derivatives of piperidine and pyrimidine may inhibit cancer cell proliferation. For example, compounds containing piperidine moieties have shown activity against various cancer cell lines .
  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity and influencing cellular signaling pathways. Detailed studies are required to elucidate these interactions .

Case Studies

  • In Vitro Anticancer Activity : A study evaluating similar compounds demonstrated significant antiproliferative effects against human breast carcinoma MCF-7 cells, colon carcinoma SW480 cells, and lung carcinoma A549 cells. The mechanism involved G2/M phase cell cycle arrest and apoptosis induction .
  • Receptor Binding Studies : Investigations into the binding affinity of chloropyridine derivatives to various receptors have shown promising results, suggesting potential applications in drug development targeting neurological disorders .

The precise mechanism of action for 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclobutylpyrimidine remains to be fully characterized. However, it is hypothesized that the compound binds to specific biological targets, influencing pathways related to cell proliferation and survival .

Q & A

Q. What are the recommended synthetic routes for 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-cyclobutylpyrimidine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling strategies. Key steps may include:

  • Piperidine functionalization : Introducing the [(3-chloropyridin-4-yl)oxy]methyl group via nucleophilic substitution using 3-chloro-4-hydroxypyridine and a chloromethyl-piperidine intermediate under basic conditions (e.g., NaOH in dichloromethane) .
  • Pyrimidine cyclization : Coupling the functionalized piperidine with a cyclobutyl-substituted pyrimidine precursor using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
  • Optimization : Temperature (60–100°C), solvent (DMF or THF), and catalyst (e.g., Pd(PPh₃)₄) significantly impact yield. Purification via column chromatography or recrystallization is critical for isolating high-purity product .

Q. How can researchers confirm the molecular structure and purity of this compound?

Structural validation requires:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., cyclobutyl protons at δ 2.5–3.5 ppm; pyridine aromatic signals at δ 7.0–8.5 ppm) .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., calculated [M+H]⁺ for C₂₀H₂₂ClN₅O: 408.15) .
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and bond angles, if single crystals are obtainable .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Limited aqueous solubility due to hydrophobic cyclobutyl and piperidine groups. Use polar aprotic solvents (DMSO, DMF) or co-solvent systems (e.g., DMSO:H₂O 1:1) for in vitro assays .
  • Stability : Store at –20°C under inert atmosphere (argon) to prevent hydrolysis of the chloropyridinyl ether moiety. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

  • Core modifications : Synthesize analogs with substituted cyclobutyl groups (e.g., methyl, trifluoromethyl) to assess steric/electronic effects on target binding .
  • Bioisosteric replacements : Replace the 3-chloropyridinyloxy group with 3-fluoropyridinyl or quinazolinyl moieties to evaluate pharmacokinetic improvements .
  • In vitro assays : Screen against kinase panels (e.g., EGFR, PI3K) to identify inhibitory activity. Use IC₅₀ values and molecular docking (AutoDock Vina) to correlate substituent effects with potency .

Q. What experimental strategies resolve contradictions in reported synthetic yields or biological data?

  • Yield discrepancies : Re-evaluate catalyst loading (e.g., 5–10 mol% Pd) or solvent purity. Contradictions may arise from trace moisture in DMF, which deactivates palladium catalysts .
  • Biological variability : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate cell lines (e.g., HCC827 for EGFR inhibition) to minimize inter-lab variability .

Q. How can researchers investigate the compound’s mechanism of action in complex biological systems?

  • Proteomics : Use affinity-based pull-down assays with a biotinylated derivative to identify binding partners in cell lysates .
  • Transcriptomics : RNA-seq analysis of treated cancer cells (e.g., A549) to map pathway enrichment (e.g., apoptosis, cell cycle arrest) .
  • Pharmacological profiling : Combine in vivo PK/PD studies (rodent models) with LC-MS/MS quantification to correlate plasma exposure with efficacy .

Q. What methodologies address challenges in formulation for preclinical studies?

  • Nanoparticle encapsulation : Use PLGA nanoparticles to enhance bioavailability. Characterize particle size (DLS) and drug loading (UV-Vis) .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve solubility and thermal stability (DSC/TGA analysis) .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.